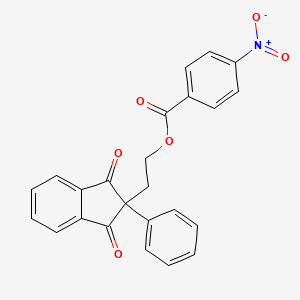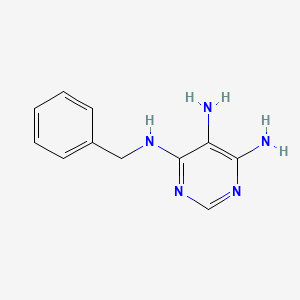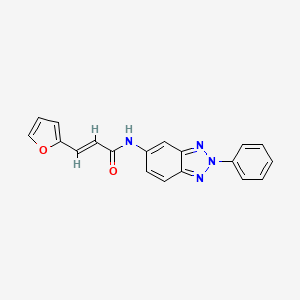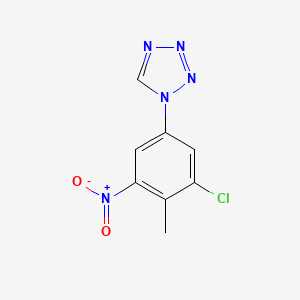![molecular formula C16H16N4 B5515028 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohepta[b]pyridine derivatives, closely related to 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, involves various strategies, including multicomponent reactions and cyclization techniques. For instance, the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)‐5H‐benzo[6.7]cyclohepta[1,2‐b]pyridine-3‐carbonitrile derivatives demonstrates the use of direct methods and X-ray data for structure determination, highlighting the complexity and precision required in synthesizing such compounds (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of cyclohepta[b]pyridine derivatives showcases a variety of conformations, primarily depending on the substituents present. X-ray crystallography studies reveal that these compounds often adopt half-chair conformations, with N—H⋯Nnitrile hydrogen bonds playing a crucial role in forming inversion dimers in the crystal lattice (Nagalakshmi et al., 2015). Such structural insights are pivotal for understanding the reactivity and interaction potential of these molecules.
Chemical Reactions and Properties
Cyclohepta[b]pyridine-3-carbonitriles undergo various chemical reactions, leveraging their multiple functional groups. These reactions include cyclocondensations, which allow for the formation of complex heterocyclic systems with significant synthetic and application potential. The diversity in chemical reactivity is exemplified by studies detailing the formation of novel compounds through one-pot, three-component reactions, showcasing the versatility of these molecules in organic synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Studies have demonstrated the synthesis and detailed structural analysis of compounds closely related to 2-Amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. For instance, the crystal structure of potential active compounds has been determined using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (J. Ganapathy et al., 2015). These studies provide insights into the molecular configurations and intermolecular interactions, which are crucial for designing compounds with desired properties.
Fluorescence and Antibacterial Properties
Research on derivatives of pyridinecarbonitriles, including amino acid functional groups, has shown that these compounds exhibit fluorescence properties. Some of these derivatives demonstrate considerable antibacterial activity, suggesting potential applications in developing novel antimicrobial agents (A. S. Girgis et al., 2004). This indicates the compound's utility in synthesizing fluorescent markers and antibacterial agents for various applications.
Heterocyclic Compound Synthesis
Further studies have explored the synthesis of heterocyclic compounds using derivatives of 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. These compounds have shown potential in forming novel heterocyclic structures with diverse applications, including pharmaceutical development and material science (H. El-kashef et al., 2007).
Antimicrobial and Antioxidant Activities
Novel derivatives synthesized from related compounds have been evaluated for their antimicrobial and antioxidant activities. Some of these derivatives exhibit marked antimicrobial activity and significant antioxidant properties, highlighting their potential in medical and pharmaceutical research (Surendra Babu Lagu et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-pyridin-3-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-9-13-15(11-5-4-8-19-10-11)12-6-2-1-3-7-14(12)20-16(13)18/h4-5,8,10H,1-3,6-7H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWMXSGNHGQXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CN=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3-pyridyl)-5,6,7,8,9-pentahydrocyclohepta[1,2-b]pyridine-3-carbonit rile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)

![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)





![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)